molecular formula C8H7ClF2O3S B2722699 2-(Difluoromethyl)-4-methoxybenzenesulfonyl chloride CAS No. 2172170-73-7

2-(Difluoromethyl)-4-methoxybenzenesulfonyl chloride

Cat. No.: B2722699
CAS No.: 2172170-73-7
M. Wt: 256.65
InChI Key: DKJAAYPGOPBBKC-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-methoxybenzenesulfonyl chloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and a sulfonyl chloride group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.

Preparation Methods

The synthesis of 2-(Difluoromethyl)-4-methoxybenzenesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing advanced techniques and catalysts to streamline the process.

Chemical Reactions Analysis

2-(Difluoromethyl)-4-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, as well as catalysts for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-methoxybenzenesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The difluoromethyl group can influence the compound’s reactivity and stability, while the sulfonyl chloride group acts as a reactive site for nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

2-(Difluoromethyl)-4-methoxybenzenesulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts distinct chemical properties and enhances its utility in various applications.

Properties

IUPAC Name

2-(difluoromethyl)-4-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O3S/c1-14-5-2-3-7(15(9,12)13)6(4-5)8(10)11/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJAAYPGOPBBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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